2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a sulfonyl group attached to an ethyl chain
Properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBLQKSEJQLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:
Formation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Ethyl Chain: The sulfonylated phenylpiperazine is reacted with an ethylating agent such as ethyl bromide.
Formation of the Benzamide: Finally, the ethylated sulfonyl phenylpiperazine is reacted with 2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide.
Reduction: Formation of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfanyl]ethyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Similar structure but with a methyl group instead of a phenyl group.
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]ethyl}benzamide: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy group, phenylpiperazine moiety, and sulfonyl group provides a distinct set of properties that differentiate it from other similar compounds.
Biological Activity
2-Methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanism of action, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A methoxy group ,
- A benzamide moiety ,
- A piperazine derivative with a sulfonyl group.
This unique combination suggests significant interactions with neurotransmitter systems, particularly those involving acetylcholine.
The primary biological activity of this compound is attributed to its inhibition of acetylcholinesterase (AChE) . This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cholinergic neurotransmission. This mechanism may alleviate symptoms associated with neurodegenerative conditions such as Alzheimer's disease.
Inhibition Characteristics
The compound acts as a mixed-type inhibitor of AChE, affecting both competitive and non-competitive inhibition pathways. This dual mechanism allows for effective modulation of acetylcholine levels in the brain, which is critical for cognitive function.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Donepezil | Piperidine core | AChE inhibitor, used in Alzheimer's treatment |
| Rivastigmine | Carbamate structure | AChE inhibitor, also used for Alzheimer's |
| Galantamine | Alkaloid structure | Enhances cholinergic function via AChE inhibition |
This table illustrates how the unique combination of functional groups in this compound may offer advantages over existing treatments for cognitive disorders.
Research Findings and Case Studies
Recent studies have focused on the pharmacological profile of this compound. For instance:
- Neuropharmacological Studies : Research indicates that compounds similar to this compound exhibit significant interactions with biological macromolecules involved in neurotransmitter metabolism. The inhibition of AChE has been linked to improved cognitive function in animal models.
- Cytotoxicity Assessments : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating their potency against specific cancer types.
- Therapeutic Potential : The ability to modulate cholinergic signaling suggests potential applications not only in treating Alzheimer's disease but also in other cognitive disorders and possibly even in certain types of cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
